molecular formula C12H19NO2 B13244315 3-ethoxy-N-(1-methoxypropan-2-yl)aniline

3-ethoxy-N-(1-methoxypropan-2-yl)aniline

Cat. No.: B13244315
M. Wt: 209.28 g/mol
InChI Key: MWDJSVWYUMJING-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(1-methoxypropan-2-yl)aniline is a substituted aniline derivative characterized by an ethoxy group at the 3-position of the benzene ring and a 1-methoxypropan-2-yl group attached to the nitrogen atom. This structure confers unique electronic and steric properties, making it a compound of interest in organic synthesis, particularly in agrochemical and pharmaceutical intermediates. However, commercial availability issues (discontinuation noted in CymitQuimica’s catalog ) suggest challenges in synthesis or stability, which may limit its industrial applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-ethoxy-N-(1-methoxypropan-2-yl)aniline

InChI

InChI=1S/C12H19NO2/c1-4-15-12-7-5-6-11(8-12)13-10(2)9-14-3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

MWDJSVWYUMJING-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(C)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(1-methoxypropan-2-yl)aniline typically involves the reaction of 3-ethoxyaniline with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-ethoxy-N-(1-methoxypropan-2-yl)aniline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

3-ethoxy-N-(1-methoxypropan-2-yl)aniline is utilized in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and their implications:

Compound Name Substituents/Modifications Key Features Reference ID
3-Ethoxy-N-(1-methoxypropan-2-yl)aniline Ethoxy (C₆H₄-OCH₂CH₃), 1-methoxypropan-2-yl Branched methoxy group; moderate lipophilicity; discontinued commercially
3-Ethoxy-N-(2-fluorobenzyl)aniline Fluorobenzyl substituent Enhanced electron-withdrawing effect; higher polarity (TPSA: ~30 Ų)
3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline Nitroso group, chloro, methoxy Nitroso group increases reactivity; potential mutagenicity concerns
(S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline Ethyl and methyl groups, stereospecific High enantiomeric excess (95–99%); precursor to herbicide Metolachlor
3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline Propyl linker with methoxyphenoxy Extended alkyl chain; higher TPSA (39.7 Ų) impacts bioavailability

Physicochemical Properties

  • Lipophilicity (LogP) :
    • The target compound’s LogP is estimated to be ~3.5 (based on ethoxy and methoxypropan-2-yl contributions).
    • 3-Ethoxy-N-(2-fluorobenzyl)aniline has a lower LogP (~2.8) due to the polar fluorobenzyl group .
  • Topological Polar Surface Area (TPSA): Target compound: ~25 Ų (moderate membrane permeability). 3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline: TPSA 39.7 Ų, reducing blood-brain barrier penetration .

Commercial and Regulatory Considerations

  • Cost: 3-Ethoxy-N-substituted anilines are priced at ~$284/500 mg (Santa Cruz Biotechnology), suggesting high production costs .
  • Stability : Discontinuation of the target compound contrasts with the commercial availability of structurally simpler analogs, indicating stability or scalability issues.

Biological Activity

3-ethoxy-N-(1-methoxypropan-2-yl)aniline is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties, including herbicidal and cytotoxic effects. Understanding its biological activity is crucial for potential applications in medicinal chemistry and agricultural sciences.

The molecular formula of 3-ethoxy-N-(1-methoxypropan-2-yl)aniline is C12H17NO2C_{12}H_{17}NO_2, with a molecular weight of approximately 209.27 g/mol. Its structure features an ethoxy group and a methoxypropan-2-yl substituent on the aniline ring, which may influence its interaction with biological targets.

1. Herbicidal Activity

Research has indicated that compounds similar to 3-ethoxy-N-(1-methoxypropan-2-yl)aniline are often evaluated for herbicidal properties. For instance, its structural analogs, such as S-Metolachlor, have demonstrated significant herbicidal activity against various weeds. In studies, these compounds have shown effective inhibition of weed growth at concentrations as low as 200 µg/mL .

2. Cytotoxicity

The cytotoxic effects of related compounds have been studied using isolated rat and human hepatocytes. The cytotoxicity was measured in terms of LC50 values, which indicate the concentration required to kill 50% of the test population. In preliminary investigations, compounds with similar structures exhibited varying degrees of cytotoxicity, suggesting that 3-ethoxy-N-(1-methoxypropan-2-yl)aniline may also possess notable cytotoxic properties .

The biological activity of this compound is likely mediated through interactions with specific biomolecular targets. The amino group in the aniline structure can form hydrogen bonds, potentially modulating enzyme activities or receptor interactions . This mechanism is crucial for understanding how the compound exerts its effects on biological systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Herbicidal ActivityEffective against various weeds at low concentrations
CytotoxicityVarying LC50 values in rat and human hepatocytes
Enzyme InteractionPotential modulation of enzyme activity via hydrogen bonding

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